![molecular formula C15H14N2O B2502626 1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 64488-19-3](/img/structure/B2502626.png)
1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
The compound "1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile" is a heterocyclic compound that belongs to the class of dihydropyridines, which are known for their wide range of biological activities. The structure of this compound includes a pyridine ring, which is a common motif in many pharmaceuticals and is often modified to enhance biological activity or to create new compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related dihydropyridine derivatives has been explored in various studies. For instance, a novel synthesis of 4,4'-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) was achieved by reacting 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide, leading to a series of heterocyclic compounds with potential anti-cancer activities . Another study reported the synthesis of 4-aryl-5-benzoyl-2-hydroxy-6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles through an electrochemical strategy, highlighting the versatility of dihydropyridine derivatives synthesis .
Molecular Structure Analysis
The crystal structure of a closely related compound, 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile, was determined to be monoclinic with a half-chair conformation of the tetrahydropyridine ring. The study provided detailed insights into the molecular conformation influenced by the size of the substituents, which is crucial for understanding the stereochemistry of such compounds .
Chemical Reactions Analysis
Dihydropyridine derivatives undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the pyrolysis of Schiff bases of 1-arylmethyleneamino-1,2-dihydro-4,6-dimethyl-2-oxopyridine-3-carbonitriles leads to the elimination of substituted benzonitriles and 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile, demonstrating their potential in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The crystallographic study mentioned earlier provides data on the molecular dimensions and conformation, which are indicative of the compound's physical properties . The electrochemical synthesis of dihydropyridine nanoparticles suggests that these compounds can be engineered to have specific physical properties, such as particle size, which may be relevant for their application in nanotechnology .
Scientific Research Applications
Photosensitivity and Optoelectronic Applications
1-Benzyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for its photosensitivity properties. A study by Roushdy et al. (2019) explored its use in optoelectronic devices, highlighting its potential for applications involving light sensitivity and electrical characteristics in response to illumination (Roushdy et al., 2019).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For example, Medvedeva et al. (2009) developed new 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles (Medvedeva et al., 2009).
Chemical Transformations
Acheson et al. (1972) investigated the chemical transformations of this compound, revealing its potential in forming cyclobuta derivatives and cycloelimination reactions (Acheson et al., 1972).
Control of Hydrogen Production
In the field of energy, Saleh et al. (2018) explored the use of dihydropyridine derivatives, including this compound, as controllers for hydrogen production during zinc dissolution, highlighting its potential in energy production and storage applications (Saleh et al., 2018).
Spectroscopic and Structural Analysis
Cetina et al. (2010) conducted a spectroscopic and structural analysis of pyridine derivatives, including this compound, to understand their optical properties and structural characteristics (Cetina et al., 2010).
Density and Viscosity Studies
The compound has also been studied for its physical properties, such as density, sound speed, and viscosity by Baluja and Talaviya (2016), providing insights into its behavior in different solvents and temperatures (Baluja & Talaviya, 2016).
Antimicrobial Properties
Khidre et al. (2021) synthesized novel derivatives incorporating this compound, assessing their antimicrobial properties and potential as DNA gyrase inhibitors (Khidre & Radini, 2021).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit affinity to the zinc finger domain of the hiv-1 p7 nucleocapsid protein .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been shown to undergo reactions that can form two reaction sites through tautomerism .
Result of Action
Similar compounds have been shown to result in the formation of a mixture of oxidation products .
Action Environment
Similar reactions have been shown to occur at 110 °c, under an argon atmosphere .
properties
IUPAC Name |
1-benzyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-8-12(2)17(15(18)14(11)9-16)10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJGMSMIXKPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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